4-chloro-3-methylphenyl 2-chlorobenzoate
Description
Properties
IUPAC Name |
(4-chloro-3-methylphenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-8-10(6-7-12(9)15)18-14(17)11-4-2-3-5-13(11)16/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBVWPLSRDZHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-chloro-3-methylphenyl 2-chlorobenzoate with related chlorobenzoates, focusing on substituent effects, biological activity, and metabolic pathways.
Substituent Position and Electronic Effects
The position and nature of substituents on benzoate esters significantly alter their reactivity and interactions. Key examples include:
Key Observations :
- Positional Effects : 2-Chlorobenzoates exhibit distinct biological behavior (e.g., lack of chemotaxis in P. putida) compared to 3- or 4-chlorobenzoates, which are more readily metabolized by certain microbes .
Metabolic Pathways and Microbial Utilization
Chlorobenzoates vary in biodegradability depending on substituent patterns:
Key Observations :
- Ortho vs. Para Chlorination : 2-Chlorobenzoate is less metabolically favorable than 3- or 4-chlorobenzoates, likely due to steric hindrance or electronic effects impairing dioxygenase activity .
- Cometabolism : Chlorobenzoates with methyl or additional halogen substituents (e.g., 4-chloro-3-methylphenyl group) may require specialized pathways, as seen in cometabolism studies with 3,5-dimethylbenzoate .
Physical and Spectroscopic Properties
Comparative studies on chlorinated benzoate derivatives highlight substituent-dependent trends:
Q & A
Q. What are the key spectroscopic characteristics for identifying 4-chloro-3-methylphenyl 2-chlorobenzoate?
Methodological Answer: Identification relies on a combination of spectroscopic techniques:
- NMR Spectroscopy : The aromatic proton environment can be resolved using -NMR, with distinct splitting patterns for chlorine-substituted phenyl rings. -NMR will show carbonyl (C=O) peaks near 165–170 ppm and chlorine-substituted carbons in the 120–140 ppm range .
- IR Spectroscopy : Ester carbonyl stretching vibrations appear at ~1720 cm, while C-Cl stretches are observed near 750–550 cm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M ^+ $$ )) and fragmentation patterns, such as loss of CO _2 $ from the ester group .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: The compound is typically synthesized via esterification :
Acid Chloride Route : React 2-chlorobenzoic acid with thionyl chloride (SOCl) to form 2-chlorobenzoyl chloride, followed by coupling with 4-chloro-3-methylphenol in anhydrous dichloromethane (DCM) using a base like pyridine to neutralize HCl .
Direct Condensation : Use carbodiimide coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid for esterification with the phenolic hydroxyl group .
Key Considerations :
- Moisture-sensitive conditions are critical to avoid hydrolysis of intermediates.
- Yields are influenced by stoichiometry (1:1.2 molar ratio of acid to phenol) and reaction time (6–12 hours under reflux) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in esterification reactions?
Methodological Answer: Optimization involves systematic variation of parameters:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DMAP) to enhance reaction efficiency .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DCM) versus non-polar solvents (toluene). DCM often provides higher yields due to better solubility of intermediates .
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., Fries rearrangement), while reflux (40–60°C) accelerates kinetics .
- Surface Reactivity : Studies on silica-supported catalysts (e.g., SiO-SOH) show improved selectivity by reducing unwanted adsorption of intermediates .
Q. What analytical strategies are recommended for resolving contradictions in purity assessments using different chromatographic methods?
Methodological Answer: Discrepancies in purity data (e.g., HPLC vs. GC) arise from method-specific limitations:
- HPLC-DAD vs. GC-FID :
- HPLC : Detects non-volatile impurities (e.g., hydrolyzed esters) but may miss low-polarity byproducts. Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) .
- GC : Effective for volatile impurities (e.g., residual solvents) but requires derivatization for polar compounds. Optimize injector temperature (250–300°C) to prevent decomposition .
- Cross-Validation : Combine with -NMR to quantify residual solvents or unreacted starting materials. For example, integrate proton signals of impurities against the ester’s aromatic peaks .
- Standard Addition : Spike samples with known impurities (e.g., 2-chlorobenzoic acid) to validate recovery rates in both methods .
Key Insight : Discrepancies often stem from column selectivity differences. Orthogonal methods (e.g., HPLC + GC) provide a comprehensive purity profile .
Q. What mechanistic insights explain the stability of this compound under varying pH conditions?
Methodological Answer: The ester’s stability is governed by electronic and steric factors:
- Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, accelerating cleavage. However, electron-withdrawing Cl groups on both aromatic rings reduce nucleophilic attack by water .
- Basic Hydrolysis : OH attacks the carbonyl carbon, but steric hindrance from the 3-methyl group on the phenyl ring slows this pathway .
- Experimental Validation :
- Conduct kinetic studies at pH 2–12 (using HCl/NaOH buffers) and monitor degradation via HPLC.
- Computational modeling (DFT) can predict activation energies for hydrolysis pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
